2'-O-(tert-Butyldimethylsilyl)-5'-O-trityluridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

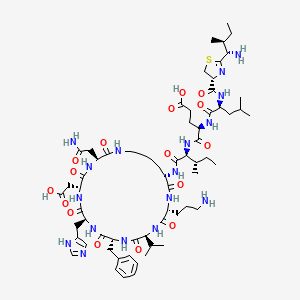

2'-O-(tert-Butyldimethylsilyl)-5'-O-trityluridine (TBUT) is a modified nucleoside used in organic chemistry and biochemistry. It is an important tool for organic synthesis and for the study of nucleic acid structure and function. TBUT is a useful reagent for the synthesis of modified nucleic acids, such as modified DNA and modified RNA. TBUT is also used to study the structure and function of nucleic acids, such as the effects of modifications on the stability, folding, and activity of nucleic acids.

Wissenschaftliche Forschungsanwendungen

Decomposition of Air Toxics

One study focused on the decomposition of methyl tert-butyl ether (MTBE) using a cold plasma reactor, highlighting the potential for using radio frequency plasma in environmental remediation efforts. The research demonstrated the feasibility of applying this technology for decomposing and converting MTBE, a compound related by its use of tert-butyl groups, into less harmful substances (Hsieh et al., 2011).

Terpyridines and Antitumor Agents

Another study reviewed the anticancer activity of terpyridines, emphasizing their potential as antitumor agents when used as free ligands or in complexes with metals. This research underscores the importance of chemical modifications and understanding the mechanism of action for designing new drugs (Musioł et al., 2021).

Synthetic Phenolic Antioxidants

Research on synthetic phenolic antioxidants (SPAs) like 2,6-di-tert-butyl-4-methylphenol (BHT) explores their widespread use and the environmental and human health impacts of their degradation products. This study provides a comprehensive overview of the occurrence, exposure, and toxicity of SPAs, suggesting the need for future studies on novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Neurochemistry and Pharmacology

A detailed review of the major hippocampal transmitter systems, including glutamate and GABA, emphasizes the critical role of synaptic and nonsynaptic interactions in brain function. Such studies contribute to our understanding of neurotransmission and could be relevant for research into compounds affecting brain chemistry (Vizi & Kiss, 1998).

Fluorinated Pyrimidines in Cancer Chemotherapy

The clinical use of fluorinated pyrimidines like 5-fluorouracil (5-FU) is reviewed, focusing on their pharmacological studies, distribution, metabolic fate, and chemotherapeutic trials. This highlights the ongoing research into drug metabolism and effectiveness in cancer treatment, which could be analogous to studies on modifying nucleosides for therapeutic uses (Heidelberger & Ansfield, 1963).

Wirkmechanismus

Target of Action

The primary target of 2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine is the RNA molecule . This compound is used in the solid-phase synthesis of ribonucleic acid (RNA), specifically in the protection of the ribose 2’-hydroxyl group .

Mode of Action

2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine interacts with its target during the RNA synthesis process. It is used in combination with β-cyanoethyl phosphoramidite chemistry . Phosphoramidite monomers are activated with 5-benzylmercapto-1H-tetrazole, enabling fast and highly efficient coupling to the 5’-hydroxyl group of the support-bound oligonucleotide .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of RNA synthesis. It is involved in the solid-phase synthesis of RNA using β-cyanoethyl phosphoramidite chemistry . The 3’-terminal nucleoside is anchored via a succinyl linkage to an insoluble matrix, generally aminopropyl functionalized controlled pore glass (CPG) or polystyrene .

Result of Action

The result of the action of 2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine is the successful synthesis of RNA sequences . The compound allows for the protection of the ribose 2’-hydroxyl group during the synthesis, contributing to the production of high-quality synthetic RNA .

Action Environment

The action of 2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine is influenced by the conditions of the RNA synthesis process. Factors such as temperature, pH, and the presence of other reactants can affect the compound’s effectiveness in the RNA synthesis process .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for '2'-O-(tert-Butyldimethylsilyl)-5'-O-trityluridine' involves the protection of the 2'- and 5'-hydroxyl groups of uridine with tert-butyldimethylsilyl (TBDMS) and trityl groups, respectively. The TBDMS group is a common protecting group for hydroxyl groups in organic synthesis, while the trityl group is a bulky protecting group that can be easily removed under mild conditions. The protected uridine is then coupled with the appropriate reagents to form the desired compound.", "Starting Materials": [ "Uridine", "tert-Butyldimethylsilyl chloride", "Trityl chloride", "Triethylamine", "Dimethylformamide", "Diisopropylethylamine", "N,N'-Dicyclohexylcarbodiimide", "Methanol", "Dichloromethane", "Sodium bicarbonate", "Water" ], "Reaction": [ "Protection of 2'-hydroxyl group with TBDMS: Uridine is dissolved in dry dichloromethane and treated with TBDMS chloride, triethylamine, and dimethylformamide. The reaction mixture is stirred at room temperature for several hours until TLC analysis shows complete conversion of uridine to the TBDMS-protected derivative.", "Protection of 5'-hydroxyl group with trityl: The TBDMS-protected uridine is dissolved in dry dichloromethane and treated with trityl chloride, diisopropylethylamine, and N,N'-dicyclohexylcarbodiimide. The reaction mixture is stirred at room temperature for several hours until TLC analysis shows complete conversion of uridine to the trityl-protected derivative.", "Coupling of protected uridine derivatives: The TBDMS- and trityl-protected uridine derivatives are dissolved in dry dichloromethane and treated with N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The reaction mixture is stirred at room temperature for several hours until TLC analysis shows complete conversion of the protected uridine derivatives to the desired compound.", "Deprotection of TBDMS and trityl groups: The desired compound is dissolved in methanol and treated with sodium bicarbonate. The reaction mixture is stirred at room temperature for several hours until TLC analysis shows complete removal of the TBDMS and trityl groups. The product is then purified by column chromatography to yield the final product." ] } | |

CAS-Nummer |

117136-35-3 |

Molekularformel |

C₃₄H₄₀N₂O₆Si |

Molekulargewicht |

600.78 |

Synonyme |

2’-O-[(1,1-Dimethylethyl)dimethylsilyl]-5’-O-(triphenylmethyl)urdine; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl (2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B1139839.png)

![(-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol](/img/structure/B1139840.png)

![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-8-(phenylsulfonyl)undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139841.png)

![N-[(4aR,7R,8R,8aR)-6,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B1139846.png)

![O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine](/img/structure/B1139847.png)